
1-(tetrahydro-2H-pyran-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(tetrahydro-2H-pyran-2-yl)propan-2-ol” is a part of a new class of natural sesquiterpenes, known as Bipodonines A–J . These compounds were characterized from the fungus Bipolaris cynodontis DJWT-01 . The structures of these new compounds were determined using extensive spectroscopic analyses, derivative reactions, X-ray diffraction analysis, ECD data, and DP4+ calculations .
Synthesis Analysis
The synthesis of these compounds involves a variety of methods. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is one method that has been used . Other methods include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .Molecular Structure Analysis
The molecular structure of these compounds was determined using extensive spectroscopic analyses, derivative reactions, X-ray diffraction analysis, ECD data, and DP4+ calculations . The structures of these new compounds were determined using these methods .Chemical Reactions Analysis
The chemical reactions involved in the formation of these compounds are complex. For instance, bipodonines A and B, which feature γ- and δ-lactone, might be degradative derivatives of polyketide–terpenoid 11 .Scientific Research Applications
- Bipodonines A–J : These novel sesquiterpenes were characterized from the fungus Bipolaris cynodontis DJWT-01. They feature a 2-(tetrahydro-2H-pyran-2-yl)propan-2-ol system . These compounds contribute to the study of natural products and their biosynthesis.
- Antimicrobial Activity : Compound 11 also demonstrated antimicrobial activity against Fusarium solani and F. oxysporum with minimum inhibitory concentrations (MICs) of 4.00 and 2.00 μg mL−1, respectively .
- Immunomodulation : Compounds 5, 7, and 11 promoted the proliferation of LPS-stimulated splenic lymphocytes in vitro .
- Detection of Single Strand Breaks (SSBs) : The coupling of O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) with alkaline gel electrophoresis improves the detection of SSBs in DNA .
- 2H-Pyrans (2HPs) : Researchers have explored versatile synthetic methods to access 2H-pyrans, including those fused to aromatic rings (e.g., 2H-chromenes) . These methods contribute to the synthesis of diverse compounds.
Natural Product Chemistry
Biological Activities
DNA Research
Synthetic Methods
Mechanism of Action
Target of Action
It is found in a class of natural sesquiterpenes, bipodonines a–j, from the fungus bipolaris cynodontis djwt-01 . These compounds have shown various biological activities, suggesting they interact with multiple targets.
Mode of Action
Related compounds have shown to promote the proliferation of lps-stimulated splenic lymphocytes . This suggests that these compounds may interact with immune cells and potentially modulate immune responses.
Biochemical Pathways
oxysporum , indicating that they may interfere with the biochemical pathways of these microorganisms.
Result of Action
Related compounds have shown potent cytotoxic activities against four cell lines , suggesting that they may induce cell death in certain types of cells.
properties
IUPAC Name |
1-(oxan-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(9)6-8-4-2-3-5-10-8/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFGIEKVRKWTCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-2-yl)propan-2-ol | |
CAS RN |
3578-82-3 |
Source


|
| Record name | 1-(oxan-2-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)
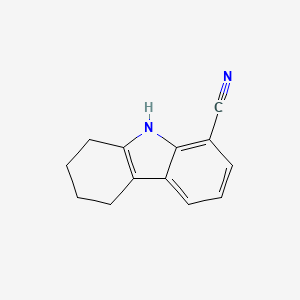

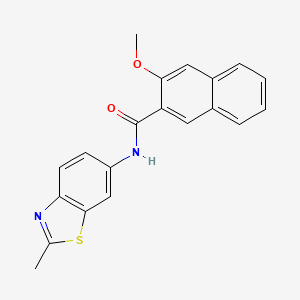

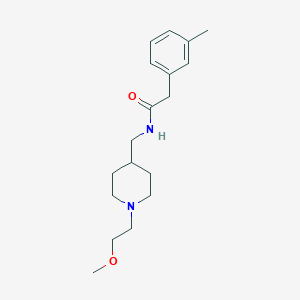
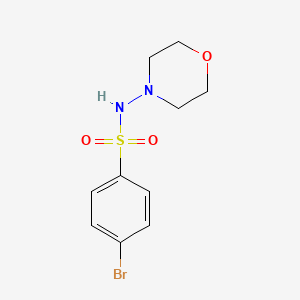
![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2411758.png)
![6-(Bromomethyl)tricyclo[3.2.1.02,4]octane](/img/structure/B2411759.png)
![8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one](/img/structure/B2411762.png)

![N-(3-(3-methylisoxazol-5-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2411765.png)
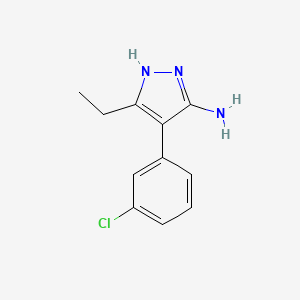
![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2411771.png)